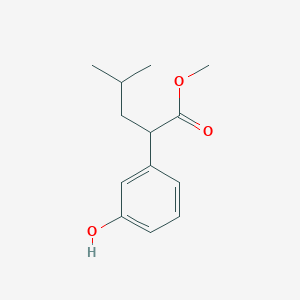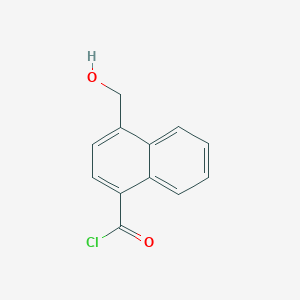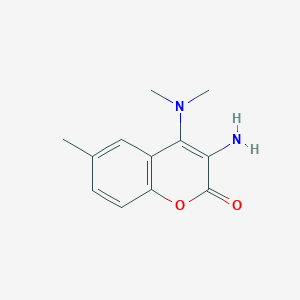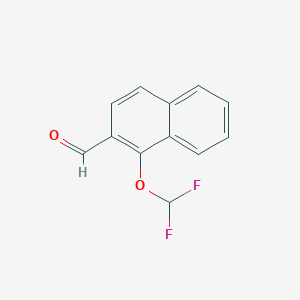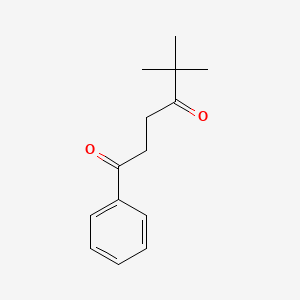![molecular formula C13H10N2O2 B11884652 1-acetyl-3H-pyrrolo[2,3-c]quinolin-4(5H)-one CAS No. 918474-01-8](/img/structure/B11884652.png)
1-acetyl-3H-pyrrolo[2,3-c]quinolin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-3H-pyrrolo[2,3-c]quinolin-4(5H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is part of the pyrroloquinoline family, which is known for its diverse pharmacological properties.
Vorbereitungsmethoden
The synthesis of 1-acetyl-3H-pyrrolo[2,3-c]quinolin-4(5H)-one typically involves a multi-step process. One common method includes the palladium-catalyzed cross-coupling reaction and cyclization. The starting material, 4-hydroxyquinolin-2(1H)-one, undergoes a series of reactions to form the pyrrole ring, which is a key structural component of the compound . The reaction conditions often involve the use of palladium catalysts, base, and appropriate solvents to facilitate the formation of the desired product.
Analyse Chemischer Reaktionen
1-Acetyl-3H-pyrrolo[2,3-c]quinolin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with various biological activities.
Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: It can be used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-acetyl-3H-pyrrolo[2,3-c]quinolin-4(5H)-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
1-Acetyl-3H-pyrrolo[2,3-c]quinolin-4(5H)-one can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also exhibit biological activities and are being studied for their potential therapeutic applications.
4-hydroxyquinolin-2(1H)-one derivatives: These compounds serve as starting materials for the synthesis of this compound and have their own unique properties.
The uniqueness of this compound lies in its specific structural features and the potential for diverse biological activities, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
918474-01-8 |
|---|---|
Molekularformel |
C13H10N2O2 |
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
1-acetyl-3,5-dihydropyrrolo[2,3-c]quinolin-4-one |
InChI |
InChI=1S/C13H10N2O2/c1-7(16)9-6-14-12-11(9)8-4-2-3-5-10(8)15-13(12)17/h2-6,14H,1H3,(H,15,17) |
InChI-Schlüssel |
GFIARCPGAYMZNU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CNC2=C1C3=CC=CC=C3NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





